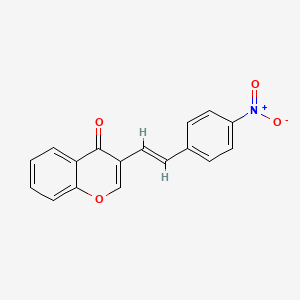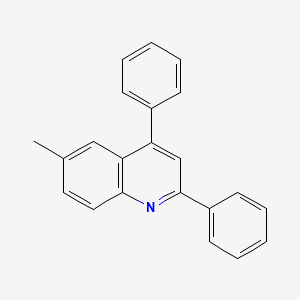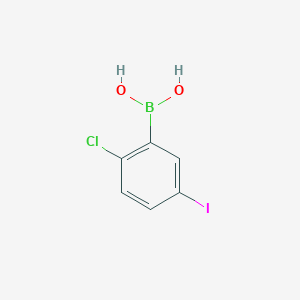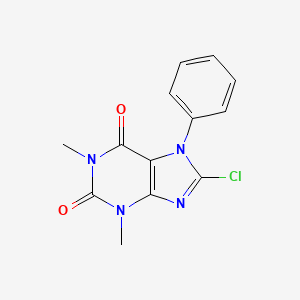![molecular formula C13H10Cl2N4 B11839718 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-15-4](/img/structure/B11839718.png)
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chloro group at the 6th position and a chloromethylphenylmethyl group at the 7th position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative undergoes chlorination at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution Reaction: The chlorinated purine is then subjected to a substitution reaction with 4-(chloromethyl)benzyl chloride in the presence of a base like potassium carbonate or sodium hydride to introduce the chloromethylphenylmethyl group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-purine derivative.
科学的研究の応用
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine involves its interaction with biological targets such as enzymes or receptors. The chloro group and the chloromethylphenylmethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
類似化合物との比較
Similar Compounds
- 6-Chloro-9-cyclopentyl-9H-purine
- 6-Chloro-8-methyl-9H-purine
- 6-Chloro-9-isopropyl-9H-purine
Uniqueness
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is unique due to the specific substitution pattern on the purine ring. The presence of the chloromethylphenylmethyl group at the 7th position distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
特性
CAS番号 |
924904-15-4 |
|---|---|
分子式 |
C13H10Cl2N4 |
分子量 |
293.15 g/mol |
IUPAC名 |
6-chloro-7-[[4-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H10Cl2N4/c14-5-9-1-3-10(4-2-9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2 |
InChIキー |
ZWJCVKMMYBZQLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NC3=C2C(=NC=N3)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)





![4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11839712.png)
![Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate](/img/structure/B11839714.png)


![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
